![molecular formula C26H31ClN2O5S B13725709 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate is an organic compound known for its applications in the pharmaceutical industry. It is a derivative of thioxanthene and is primarily used in the treatment of psychiatric disorders. This compound is known for its efficacy in managing symptoms of schizophrenia and other psychoses due to its potent antagonistic effects on dopamine receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate involves several steps:
Formation of 2-Chloro-9H-thioxanthene: This is achieved through a chemical reaction involving the chlorination of thioxanthene.
Reaction with Propylamine: The 2-chloro-9H-thioxanthene is then reacted with propylamine to introduce the propyl group.
Formation of Piperazine Derivative: The resulting compound is further reacted with piperazine to form the piperazine derivative.
Ethanol Addition: Finally, ethanol is added to the piperazine derivative to form 4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.
Substitution: Halogen substitution reactions can modify the chlorine atom, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen substitution often involves reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially different pharmacological effects .
Wissenschaftliche Forschungsanwendungen
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying thioxanthene derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of psychiatric disorders such as schizophrenia.
Industry: Employed in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The compound exerts its effects primarily through antagonism of dopamine receptors, particularly D1 and D2 receptors. By blocking these receptors, it helps to manage symptoms of psychosis. Additionally, it has antagonistic effects on α1-adrenergic receptors and 5-HT2 receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zuclopenthixol: Another thioxanthene derivative with similar pharmacological properties.
Flupenthixol: Known for its use in treating schizophrenia and other psychoses.
Chlorprothixene: A related compound with similar therapeutic applications.
Uniqueness
4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its combination of dopamine, adrenergic, and serotonin receptor antagonism makes it particularly effective in managing a broad range of psychiatric symptoms .
Eigenschaften
Molekularformel |
C26H31ClN2O5S |
|---|---|
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-; |
InChI-Schlüssel |
KUEAHHOXAMWWOW-CVIBNLPVSA-N |
Isomerische SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
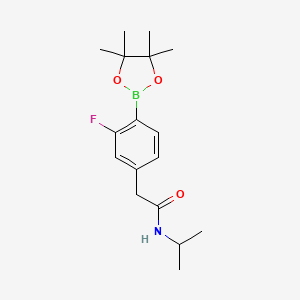
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)

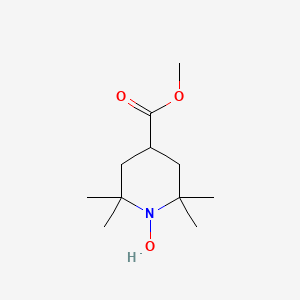
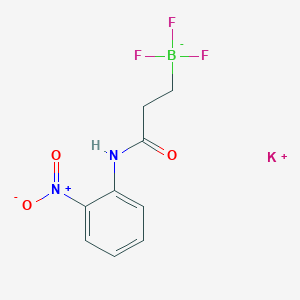
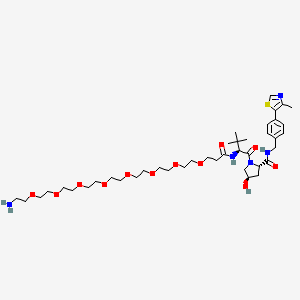

![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
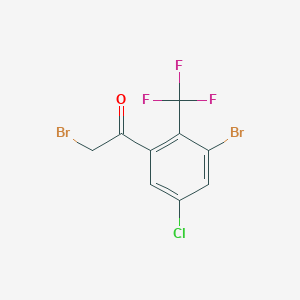

![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
